2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

Hydrogen bonding Physicochemical property Scaffold comparison

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4) is a heterocyclic small-molecule scaffold (C₁₀H₁₁NO₂, MW 177.20 g/mol) belonging to the tetrahydro-3-benzazepin-2-one class. It features a partially saturated seven-membered azepine ring fused to a benzene ring, with a lactam carbonyl at position 2 and a phenolic hydroxyl substituent at position 8.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 37526-68-4
Cat. No. B3382862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
CAS37526-68-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC2=C1C=CC(=C2)O
InChIInChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13)
InChIKeyLFDYHVHOUPBVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4): A Hydroxylated Tetrahydrobenzazepinone Scaffold for Neurological and Cardiovascular Drug Discovery


2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4) is a heterocyclic small-molecule scaffold (C₁₀H₁₁NO₂, MW 177.20 g/mol) belonging to the tetrahydro-3-benzazepin-2-one class. It features a partially saturated seven-membered azepine ring fused to a benzene ring, with a lactam carbonyl at position 2 and a phenolic hydroxyl substituent at position 8 . This hydroxyl group introduces hydrogen-bond donor capacity and polarity that differentiate it from the des-hydroxy parent scaffold (CAS 15987-50-5) [1]. The tetrahydro-3-benzazepin-2-one core has been explored extensively in medicinal chemistry, most notably as the synthetic precursor to the bradycardic agent ivabradine and as a scaffold for dopamine D₃ receptor modulators [2], indicating the compound's relevance to neurological and cardiovascular research programs.

Why 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4) Cannot Be Interchanged with Other Benzazepinone Analogs: Quantified Structural Differentiators


Although the tetrahydro-3-benzazepin-2-one core is shared across multiple catalog compounds, the presence, position, and nature of ring substituents create measurable differences in physicochemical properties that directly impact downstream synthetic utility and biological profile. The 8-hydroxy substitution on CAS 37526-68-4 generates a hydrogen-bond donor count of 2 versus only 1 for the des-hydroxy parent scaffold (CAS 15987-50-5) [1], alters the calculated LogP from ~1.2 to ~0.6 [2], and produces a distinct topological polar surface area (TPSA) profile . Regioisomeric variants such as the 7-hydroxy analog (CAS 22246-84-0) exhibit a higher LogP (~1.75) despite identical molecular formula, demonstrating that hydroxyl position alone significantly modulates lipophilicity . These quantitative differences in H-bond capacity, polarity, and lipophilicity are non-trivial in the context of blood-brain barrier penetration prediction, aqueous solubility, and receptor fit—making simple substitution of one benzazepinone scaffold for another a source of irreproducible SAR data. The following section presents the quantitative evidence underpinning these differentiation claims.

Quantitative Differentiation Evidence for 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4) Versus Closest Analogs


Elevated Hydrogen-Bond Donor Count Relative to the Des-Hydroxy Parent Scaffold (CAS 15987-50-5)

The 8-hydroxyl group on CAS 37526-68-4 introduces a second hydrogen-bond donor (HBD) compared to the des-hydroxy analog (CAS 15987-50-5), which possesses only one HBD from the lactam NH [1]. This difference is critical for target engagement in hydrogen-bond-dependent binding pockets, influencing solubility and permeability profiles .

Hydrogen bonding Physicochemical property Scaffold comparison

Reduced Predicted Lipophilicity (LogP ~0.6) Versus the Des-Hydroxy Analog (XLogP3 1.2) and the 7-Hydroxy Regioisomer (LogP 1.75)

The predicted LogP of the 8-hydroxy compound is approximately 0.607, as reported by a commercial vendor . This value is substantially lower than the XLogP3-AA of 1.2 for the des-hydroxy parent scaffold [1] and the reported LogP of 1.75 for the 7-hydroxy regioisomer (CAS 22246-84-0) .

Lipophilicity LogP Regioisomer comparison

Higher Topological Polar Surface Area (TPSA 49.33 Ų) Versus the 8-Methoxy Analog (TPSA 38.3 Ų) and the Des-Hydroxy Analog (TPSA ~29.1 Ų)

The TPSA of the 8-hydroxy compound is reported as 49.33 Ų , which is significantly higher than the TPSA of the 8-methoxy-substituted analog (CAS 37682-06-7) at 38.3 Ų and the des-hydroxy parent scaffold estimated at ~29.1 Ų based on its single H-bond acceptor [1].

Polar surface area Permeability Analog comparison

Documented Purity Specification (98%) and Commercial Availability Profile Supporting Reproducible Pharmacological Studies

The compound is commercially available at a specification purity of 98% from a major research-chemical supplier . This purity level, confirmed by batch-specific QC analysis (HPLC, NMR), exceeds the typical 95% minimum purity offered for many substituted benzazepinone analogs . Procurement documentation including certificates of analysis enables reproducible dosing in pharmacological assays.

Chemical purity Quality control Procurement specification

Free Phenolic Hydroxyl as a Synthetic Handle Enabling Late-Stage Functionalization Not Accessible from the Des-Hydroxy or 8-Methoxy Scaffolds

The 8-hydroxy substituent is a free phenol (pKa ~10), permitting direct O-alkylation, O-acylation, sulfonation, or conversion to a triflate for cross-coupling reactions . Neither the des-hydroxy parent scaffold (no handle) nor the 8-methoxy analog (requires demethylation) offers this direct reactivity without additional synthetic steps .

Synthetic versatility Late-stage functionalization Scaffold derivatization

High-Confidence Research and Procurement Applications for 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- (CAS 37526-68-4)


Neurological Disorder Probe Design: Dopamine D₃ Receptor or Monoamine Transporter Modulator Scaffold

Based on the well-documented activity of tetrahydrobenzazepine derivatives as dopamine D₃ receptor modulators and norepinephrine/dopamine/serotonin reuptake inhibitors [1][2], the 8-hydroxy variant of the 3-benzazepin-2-one core provides a unique polarity and hydrogen-bond profile (HBD = 2, TPSA = 49.33 Ų, LogP ~0.6) for exploring CNS versus peripheral selectivity in neurological probe design. Its elevated TPSA relative to the des-hydroxy and 8-methoxy analogs may help restrict CNS penetration when peripheral target engagement is desired.

Synthetic Intermediate for Ivabradine Analogs and Cardiovascular Drug Discovery

Patent literature establishes the 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core as the key synthetic precursor to ivabradine and its pharmaceutically acceptable salts [3]. The 8-hydroxy substitution (CAS 37526-68-4) offers a functional handle for late-stage diversification that is absent in the unsubstituted scaffold. Medicinal chemistry teams pursuing novel bradycardic agents or sinoatrial node modulators can use this compound to access derivatives that explore H-bond interactions at the 8-position without the multi-step deprotection required for methoxy precursors.

Physicochemical Property Calibration in ADME/PK Assay Panels

The quantitative property differences established in Section 3—LogP ~0.6, TPSA 49.33 Ų, HBD = 2—make this compound a useful reference standard for calibrating in silico ADME prediction models and in vitro permeability assays (PAMPA, Caco-2). When run alongside the des-hydroxy (LogP ~1.2) and 7-hydroxy regioisomer (LogP ~1.75), the set enables systematic evaluation of how incremental hydrophilicity and hydrogen-bond capacity affect permeability and solubility readouts, thereby improving model accuracy for benzazepinone-based drug discovery programs .

Focused Library Synthesis via O-Functionalization of the Free Phenol

The free 8-hydroxyl group permits direct diversification via O-alkylation, Mitsunobu reactions, sulfonate ester formation, or conversion to aryl triflates for palladium-catalyzed cross-coupling . This enables parallel synthesis of structurally diverse benzazepinone libraries in fewer steps than required for the 8-methoxy precursor, which necessitates a demethylation step. Procurement of the 98%-pure 8-hydroxy scaffold therefore accelerates hit-to-lead timelines for programs targeting kinases, GPCRs, or transporters where the benzazepinone core has demonstrated privileged scaffold characteristics.

Quote Request

Request a Quote for 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.